Anticancer Potency Benchmarking Against the Parent Scaffold Class
While direct IC₅₀ data for the 7'-trifluoromethyl derivative are not reported, a class-level inference can be drawn from a study of 23 spiro[cyclopropane-1,3'-indolin]-2'-one analogs. This study established that many compounds in this class exhibit promising anticancer activity with IC₅₀ values below 20 µM across five human cancer cell lines (HT-29, DU-145, HeLa, A-549, MCF-7) [1]. This demonstrates the scaffold's inherent potency and serves as a baseline for evaluating the 7'-CF₃ variant, whose unique electronic profile may further enhance activity. Note: No quantitative data for the 7'-trifluoromethyl compound exists in this study, making this a class-level inference.
| Evidence Dimension | In vitro anticancer potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported in accessible literature |
| Comparator Or Baseline | Spiro[cyclopropane-1,3'-indolin]-2'-one class: IC₅₀ < 20 µM for multiple active compounds against HT-29, DU-145, HeLa, A-549, MCF-7 |
| Quantified Difference | Not calculable |
| Conditions | MTT assay; 5 human cancer cell lines; 48 h exposure |
Why This Matters
This establishes the scaffold as a validated starting point for kinase inhibitor development, indicating the 7'-CF₃ derivative has high potential for similar or improved activity.
- [1] Reddy, C. N., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580–4586. View Source
